3-[(3-Bromophenoxy)methyl]piperidine hydrochloride
CAS No.: 1185119-05-4
Cat. No.: VC2922554
Molecular Formula: C12H17BrClNO
Molecular Weight: 306.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185119-05-4 |
|---|---|
| Molecular Formula | C12H17BrClNO |
| Molecular Weight | 306.62 g/mol |
| IUPAC Name | 3-[(3-bromophenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16BrNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H |
| Standard InChI Key | AMMIAVSPDSFSRJ-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)COC2=CC(=CC=C2)Br.Cl |
| Canonical SMILES | C1CC(CNC1)COC2=CC(=CC=C2)Br.Cl |
Introduction
3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is a chemical compound belonging to the piperidine derivative class. It is characterized by its molecular formula C₁₂H₁₇BrClNO and a molecular weight of approximately 306.62 g/mol . This compound is of interest in medicinal chemistry and pharmacological research due to its structural features, which may influence biological activity.
Synthesis Overview
-
Reactants: 3-Bromophenol, Piperidine
-
Base: Sodium hydroxide or Potassium carbonate
-
Conditions: Mild conditions, controlled temperature and time
Mechanism of Action and Potential Applications
The compound's mechanism of action involves interactions with biological targets, potentially modulating signaling pathways or enzymatic activities. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperidine ring interacts with macromolecules like proteins or nucleic acids.
Chemical Stability and Reactivity
The stability and reactivity of 3-[(3-Bromophenoxy)methyl]piperidine hydrochloride are influenced by factors such as pH and temperature. It exhibits typical behavior associated with piperidine derivatives, including basicity due to the nitrogen atom in the ring.
Common Reactions
-
Substitution: Amines or thiols
-
Oxidation: Potassium permanganate or chromium trioxide
-
Reduction: Lithium aluminum hydride or sodium borohydride
Hazard and Handling
The compound is classified as an irritant and should be handled with appropriate precautions .
Availability and Suppliers
3-[(3-Bromophenoxy)methyl]piperidine hydrochloride is available from various suppliers, including Matrix Scientific and MOLBASE, with purity levels typically around 96% .
Supplier Information
| Supplier | Product Details |
|---|---|
| Matrix Scientific | CAS No: 1185119-05-4, MDL Number: MFCD09997931 |
| MOLBASE | CAS No: 1185119-05-4, Packing: 500mg, Purity: 96% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume